molecular formula C9H9NS B13650002 6-Methylbenzo[b]thiophen-2-amine

6-Methylbenzo[b]thiophen-2-amine

Cat. No.: B13650002
M. Wt: 163.24 g/mol
InChI Key: YHHBBXNHPJCBFX-UHFFFAOYSA-N
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Description

6-Methylbenzo[b]thiophen-2-amine is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their five-membered ring structure containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylbenzo[b]thiophen-2-amine can be achieved through several methods. One common approach involves the condensation of 2-aminothiophenes with appropriate aldehydes or ketones under acidic or basic conditions. Another method includes the use of phosphorus decasulfide or Lawesson’s reagent as sulfur-transferring agents .

Industrial Production Methods: Industrial production of this compound typically involves large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 6-Methylbenzo[b]thiophen-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted thiophenes depending on the electrophile used.

Scientific Research Applications

6-Methylbenzo[b]thiophen-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methylbenzo[b]thiophen-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

    Thiophene: The parent compound with a simple five-membered ring containing sulfur.

    2-Aminothiophene: A derivative with an amino group attached to the thiophene ring.

    Benzo[b]thiophene: A fused ring system similar to 6-Methylbenzo[b]thiophen-2-amine but without the methyl group.

Uniqueness: this compound stands out due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This modification can enhance its potential as a therapeutic agent or a material for industrial applications .

Properties

Molecular Formula

C9H9NS

Molecular Weight

163.24 g/mol

IUPAC Name

6-methyl-1-benzothiophen-2-amine

InChI

InChI=1S/C9H9NS/c1-6-2-3-7-5-9(10)11-8(7)4-6/h2-5H,10H2,1H3

InChI Key

YHHBBXNHPJCBFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(S2)N

Origin of Product

United States

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